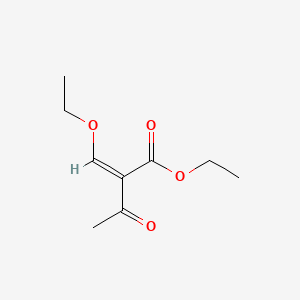

ethyl 2-(ethoxymethylene)-3-oxobutanoate

Übersicht

Beschreibung

ethyl 2-(ethoxymethylene)-3-oxobutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is used in various chemical reactions and has applications in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of a catalytic amount of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

ethyl 2-(ethoxymethylene)-3-oxobutanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Alcohol.

Substitution: Substituted esters or other derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

ethyl 2-(ethoxymethylene)-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-(ethoxymethylene)-3-oxobutanoate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a carboxylic acid and an alcohol . In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl acetate: A simple ester with similar reactivity but different applications.

Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

Ethyl propionate: Similar structure but different physical properties and uses.

Uniqueness

ethyl 2-(ethoxymethylene)-3-oxobutanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ethoxymethylene group provides additional reactivity compared to simpler esters, making it valuable in synthetic organic chemistry.

Biologische Aktivität

Ethyl 2-(ethoxymethylene)-3-oxobutanoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : Approximately 142.18 g/mol

This compound features a unique ethoxy group and a ketone functionality, contributing to its reactivity and biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Proteus mirabilis | 30 µM |

The compound's efficacy against multi-drug resistant strains has been particularly noteworthy, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cell proliferation.

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values :

- MCF-7: 15 µM

- HT-29: 25 µM

These findings indicate that this compound may serve as a promising candidate for further development in cancer therapeutics .

Study on Antibacterial Activity

A recent study evaluated the antibacterial effects of this compound in combination with other antimicrobial agents. The results showed enhanced activity when used in synergy with conventional antibiotics, suggesting potential for overcoming resistance mechanisms in bacterial pathogens.

Study on Anticancer Effects

In another study, the compound was tested in vivo using a mouse model with implanted tumors. The administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Eigenschaften

IUPAC Name |

ethyl (2Z)-2-(ethoxymethylidene)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3/b8-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNASCUBBFNCFQO-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C(=O)C)\C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-94-1 | |

| Record name | Ethyl 2-(ethoxymethylene)acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.